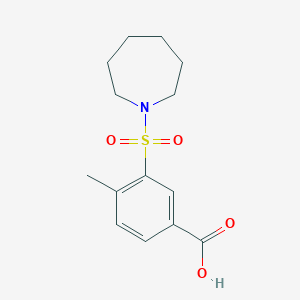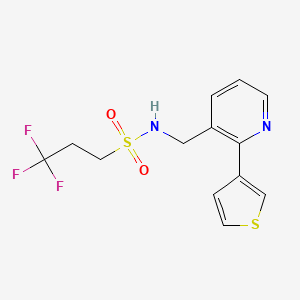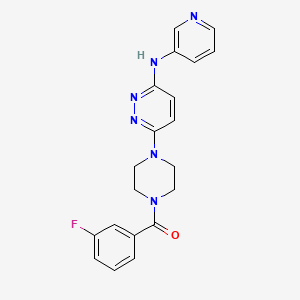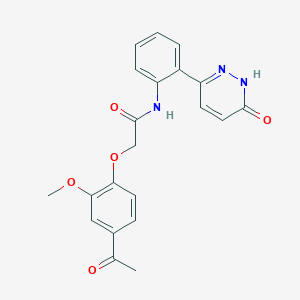![molecular formula C26H19ClN4O2S B2484234 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone CAS No. 488743-87-9](/img/structure/B2484234.png)
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone involves several key steps, including the condensation of specific phenyl and chlorophenyl ethanones with azides and aldehydes under catalytic conditions. Techniques such as flash chromatography and spectral analysis are used for purification and characterization (Karande & Rathi, 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class is determined using techniques such as FTIR spectroscopy, UV-visible spectroscopy, and X-ray crystallography. These methods reveal the presence of specific functional groups and the overall conformation of the molecules, including their crystal systems and space groups (Shruthi et al., 2019).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions, including cycloaddition, Friedel–Crafts alkylation, and condensation reactions, leading to the formation of complex structures with diverse chemical properties. These reactions are influenced by the presence of specific substituents and the reaction conditions employed (Mizuno et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystallinity, are crucial for their potential applications. These properties are often determined using thermal analysis, such as TG and DTA, and by studying the compound's behavior in various solvents (Saidj et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are studied through spectroscopic methods and theoretical calculations. Investigations such as HOMO-LUMO analysis, NBO analysis, and molecular docking studies provide insights into the compound's chemical behavior and interaction potential with biological targets (Saidj et al., 2022).
Aplicaciones Científicas De Investigación
Photochemistry of Quinoline Derivatives
Quinoline derivatives, like 4-chloroquinoline-2-carbonitrile, are studied for their photochemical reactions. These compounds, when sensitized with benzophenone, form various products through mechanisms involving the T1 (π,π*) state or ketyl radicals, indicating their potential in photochemical applications (Hata & Ohtsuka, 1975).
Synthesis of Quinoline-based Compounds
Quinoline compounds are synthesized through reactions involving anilines and acetophenone derivatives. The structural determination of these compounds, like the racemic 1,2-dihydroquinolines, is performed using NMR spectroscopy. This synthesis pathway demonstrates the versatility of quinoline-based compounds in chemical synthesis (Walter, 1994).
Anti-inflammatory Potential
Derivatives of 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone, like 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, have been synthesized and evaluated for their anti-inflammatory activity. These compounds show significant activity, comparable to indomethacin, indicating their potential as anti-inflammatory agents (Karande & Rathi, 2017).
Organolithium Chemistry in Quinoline Synthesis
Quinolines, upon reaction with organolithium reagents, yield various benzoxazepines. These compounds can be transformed into 4-(diphenylmethyl) quinolines, showcasing the reactivity of quinolines in organolithium chemistry (Crawforth, Meth-Cohn, & Russell, 1972).
Antimicrobial Activity of Triazoles
Substituted 1,2,3-triazoles, synthesized from 4-azidoquinoline derivatives, have been characterized and shown to possess antimicrobial activity. These findings indicate the potential of such compounds in developing new antimicrobial agents (Holla et al., 2005).
Synthesis of Quinoline Metabolites
Efficient methods have been developed for synthesizing metabolites of quinoline derivatives, such as TAK-603. These syntheses highlight the importance of quinoline compounds in pharmaceutical research (Mizuno et al., 2006).
Quinoline-based Anticancer Agents
A 3H-pyrrolo[3,2-f]quinoline derivative has been synthesized and demonstrated high antiproliferative activity, suggesting its potential as an anticancer agent. The compound acts by forming a complex with DNA and inhibiting topoisomerase II, among other mechanisms (Via et al., 2008).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-20-13-11-18(12-14-20)22(32)17-34-26-30-29-24(31(26)21-8-2-1-3-9-21)16-33-23-10-4-6-19-7-5-15-28-25(19)23/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXBIVTFJSWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)


![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)
![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)

![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)

